5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium ethoxide .
Industrial production methods for thiophene derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. These methods are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione can be compared with other thiophene derivatives such as:
1,3,5-Tri-thiophen-2-yl-pentane-1,5-dione: This compound has multiple thiophene rings and is used in similar applications but may have different reactivity and biological activities.
1,5-Di-thiophen-2-yl-penta-1,4-dien-3-one: This compound has a conjugated diene system, which can lead to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C11H14O3S |
---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
5-ethoxy-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O3S/c1-2-14-6-5-9(12)8-10(13)11-4-3-7-15-11/h3-4,7H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
WKZZOTYCKIENBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)CC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.